molecular formula C15H10ClF3O B8250132 4-Chloro-3-(trifluoromethyl)phenyl 4-ethenylphenyl ether

4-Chloro-3-(trifluoromethyl)phenyl 4-ethenylphenyl ether

Cat. No. B8250132
M. Wt: 298.68 g/mol
InChI Key: KBGFCBNZQULUDE-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)phenyl 4-ethenylphenyl ether is a useful research compound. Its molecular formula is C15H10ClF3O and its molecular weight is 298.68 g/mol. The purity is usually 95%.
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properties

IUPAC Name

1-chloro-4-(4-ethenylphenoxy)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O/c1-2-10-3-5-11(6-4-10)20-12-7-8-14(16)13(9-12)15(17,18)19/h2-9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGFCBNZQULUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethyl)phenyl 4-ethenylphenyl ether

Synthesis routes and methods I

Procedure details

An alternative synthesis was provided to prepare the compound of D21: To a suspension of methyltriphenylphosphonium bromide (64.7 g, 181 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) was added dropwise n-butyllithium (113 mL, 181 mmol) under −78° C. over 30 mins. The reaction mixture was stirred for 1 h, and then was added a solution of 4-{[4-chloro-3-(trifluoromethyl)phenyl]oxy}benzaldehyde (36.3 g, 121 mmol) in anhydrous tetrahydrofuran (15 ml). The reaction mixture was warmed slowly to room temperature and stirred overnight at room temperature. The mixture was quenched with water and extracted with ethyl acetate. The organic phase was dried with anhydrous Na2SO4 and concentrated under reduced pressure. The crude sample was purified by silica gel column (220 g) using hexane/ethyl acetate (20:1) as eluent to afford the title compound (28 g, 94 mmol, 78% yield) LCMS: rt=4.29 min.
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
64.7 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of methyltriphenylphosphonium bromide (5.99 g, 16.76 mmol) and NaH (1.397 g, 34.9 mmol) in THF (50 mL) was added a solution of 4-{[4-chloro-3-(trifluoromethyl)phenyl]oxy}benzaldehyde (4.2 g, 13.97 mmol) in THF (50 mL) under nitrogen at 0° C. The reaction mixture was stirred at 0° C. for 0.5 h, then at room temperature overnight. Purification via flash chromatography then afforded the title compound (3.6 g, 12.05 mmol, 86% yield).
Name
Quantity
1.397 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.99 g
Type
catalyst
Reaction Step One
Yield
86%

Synthesis routes and methods III

Procedure details

To a suspension of methyl(triphenyl)phosphonium bromide (5.56 g, 15.57 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) was added BuLi (9.5 ml, 15.20 mmol) dropwise at 0° C. The reaction mixture was turned to clear and stirred for 15 min at 0° C., then a solution of -{[4-chloro-3-(trifluoromethyl)phenyl]oxy}benzaldehyde (4.07 g, 13.54 mmol) in THF (10 mL) was added. The reaction mixture was warmed to rt and stirred for 1 h, quenched by sat. NH4Cl, and then concentrated. The residue was dissolved in ethyl acetate (100 mL), washed with water, and brine, dried over anhydrous sodium sulfate, concentrated. Purification via ISCO afforded the title compound (3.0 g).
Name
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
{[4-chloro-3-(trifluoromethyl)phenyl]oxy}benzaldehyde
Quantity
4.07 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.56 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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